molecular formula C12H11N3O B2831968 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1267438-94-7

5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2831968
CAS No.: 1267438-94-7
M. Wt: 213.24
InChI Key: GINPCOVPHRPCIK-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C12H11N3O. It is characterized by a triazole ring substituted with a cyclopropyl group at the 5-position, a phenyl group at the 1-position, and an aldehyde group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation is also common to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, which may contribute to its biological activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
  • 5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde
  • 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the cyclopropyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the triazole ring and aldehyde group provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

5-cyclopropyl-1-phenyltriazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-8-11-12(9-6-7-9)15(14-13-11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINPCOVPHRPCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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